molecular formula C3H7ClO B1348254 (S)-1-Chloro-2-propanol CAS No. 37493-16-6

(S)-1-Chloro-2-propanol

Cat. No.: B1348254
CAS No.: 37493-16-6
M. Wt: 94.54 g/mol
InChI Key: YYTSGNJTASLUOY-VKHMYHEASA-N
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Description

(S)-1-Chloro-2-propanol is an organic compound with the molecular formula C₃H₇ClO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Scientific Research Applications

(S)-1-Chloro-2-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a chiral building block in the synthesis of biologically active molecules.

    Medicine: It is used in the synthesis of pharmaceuticals and as a precursor for the production of active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, surfactants, and other industrial chemicals.

Mechanism of Action

In pharmacology, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound .

Future Directions

This involves predicting the potential applications and research directions for the compound. It could be based on current research trends and the unique properties of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-1-Chloro-2-propanol can be synthesized through several methods. One common method involves the chlorination of (S)-propylene oxide using hydrochloric acid. The reaction typically occurs under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of (S)-propylene oxide with hydrogen chloride gas. This method is preferred due to its efficiency and the high yield of the desired product. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the process.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Chloro-2-propanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (S)-1-chloro-2-propanone.

    Reduction: It can be reduced to form this compound.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be used under basic conditions.

Major Products Formed:

    Oxidation: (S)-1-chloro-2-propanone.

    Reduction: this compound.

    Substitution: Various derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    ®-1-Chloro-2-propanol: The enantiomer of (S)-1-Chloro-2-propanol with similar chemical properties but different biological activities.

    2-Chloroethanol: A structurally similar compound with different reactivity and applications.

    1-Chloro-3-propanol: Another chlorinated alcohol with distinct chemical and physical properties.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications.

Properties

IUPAC Name

(2S)-1-chloropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTSGNJTASLUOY-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309341
Record name 2-Propanol, 1-chloro-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37493-16-6
Record name 2-Propanol, 1-chloro-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37493-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-chloro-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-Chloro-2-propanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (S)-1-Chloro-2-propanol in asymmetric synthesis, as highlighted in the research?

A1: The research demonstrates the use of this compound as a starting material for creating chiral building blocks. Specifically, it can be sequentially metallated to generate highly reactive C-metallated alkoxides. These alkoxides act as chiral d2- and d3-reagents, enabling their addition to electrophiles like aldehydes, ketones, and even carbon dioxide. This process yields diverse chiral compounds, including diols and lactones, with high enantiomeric purity. Essentially, this compound serves as a readily available chiral pool material for synthesizing more complex chiral molecules.

Q2: How does this compound contribute to the synthesis of (S)-methyloxirane, and what is notable about the reaction?

A2: While this compound itself isn't directly converted to (S)-methyloxirane in the described research, its enantiomer, (R)-1-Chloro-2-propanol, plays a crucial role. The study focuses on the asymmetric cyclization of propylene chlorohydrins, catalyzed by an optically active cobalt(salen) complex. Interestingly, both (R)-1-Chloro-2-propanol and its enantiomer, (S)-2-Chloro-1-propanol, are independently transformed into (S)-methyloxirane. This reaction pathway highlights the catalyst's ability to induce chirality, selectively producing the (S)-enantiomer of methyloxirane from both stereoisomeric starting materials.

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